molecular formula C14H18O3 B1219545 7-Ethoxy-6-methoxy-2,2-dimethylchromene CAS No. 65383-73-5

7-Ethoxy-6-methoxy-2,2-dimethylchromene

Cat. No. B1219545
CAS RN: 65383-73-5
M. Wt: 234.29 g/mol
InChI Key: RFJPSAYWKBGVAW-UHFFFAOYSA-N
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Description

Precocene III is a member of chromenes. It has a role as a member of precocenes.

properties

CAS RN

65383-73-5

Product Name

7-Ethoxy-6-methoxy-2,2-dimethylchromene

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

7-ethoxy-6-methoxy-2,2-dimethylchromene

InChI

InChI=1S/C14H18O3/c1-5-16-13-9-11-10(8-12(13)15-4)6-7-14(2,3)17-11/h6-9H,5H2,1-4H3

InChI Key

RFJPSAYWKBGVAW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C=CC(OC2=C1)(C)C)OC

Canonical SMILES

CCOC1=C(C=C2C=CC(OC2=C1)(C)C)OC

Other CAS RN

65383-73-5

synonyms

6-methoxy-7-ethoxy-2,2-dimethylchromene
ethoxy-precocene
ethoxyprecocene

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 80 ml of anhydrous tetrahydrofurane 5.0 g (20 millimoles) of 6-methoxy-7-methoxy-2,2-dimethyl-4-chromanone are dissolved whereupon 1.5 g of lithium aluminum hydride are added in small portions under stirring and the reaction mixture is heated to boiling for an hour. The reaction mixture is worked up according to Example 31. The product is purified by column chromatography. Thus 4.1 g of the desired compound are obtained in the form of a colorless oil, yield 88%.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Ethoxy-6-methoxy-2,2-dimethylchromene
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7-Ethoxy-6-methoxy-2,2-dimethylchromene
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Reactant of Route 6
7-Ethoxy-6-methoxy-2,2-dimethylchromene

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